N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
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Overview
Description
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole belongs to the heterocyclic class of bicyclic compounds and possesses a broad spectrum of biological activities . The benzothiazole scaffolds play a crucial role in the inhibition of the metalloenzyme carbonic anhydrase (CA) .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. One approach involves the reactions of 2-amino- and 2-mercaptothiazole derivatives, which provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Molecular Structure Analysis
Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . The benzothiazole nucleus is formed by the fusion of the thiazole ring with a benzene ring .Chemical Reactions Analysis
Benzothiazole derivatives are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They can be easily functionalized at the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .Scientific Research Applications
- Recent research has focused on synthesizing benzothiazole derivatives as potential anti-tubercular agents . These compounds exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis.
- The compound has been investigated for its potential as a ligand for metal extraction . Its structural features make it suitable for binding to metal ions, which has applications in fields like catalysis and materials science.
- N-benzothiazol-2-yl-amides, including derivatives of this compound, exhibit a wide range of biological activities:
- Antiviral Properties : Derivatives have shown activity against various viruses, such as dengue, flaviviruses, respiratory syncytial virus, influenza, and herpes simplex viruses .
- Nuclear Hormone Receptor Therapeutics : Potential therapeutic agents for disorders associated with nuclear hormone receptors .
Anti-Tubercular Activity
Metal Extraction Ligands
Biological Activities
Heterocyclic Chemistry
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of microorganisms by interfering with their metabolic processes . The nitro and methoxy groups at the 4th position of the phenyl ring have been found to enhance the antibacterial action .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of microorganisms by interfering with their metabolic processes .
Pharmacokinetics
The admet calculation of similar benzothiazole derivatives showed a favourable pharmacokinetic profile .
Action Environment
The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Future Directions
Benzothiazole derivatives have shown promise as potential antiviral agents . The development of novel broad-spectrum benzothiazole-based antiviral agents could be a future direction for research . Additionally, the development of more effective and ecologically friendly synthesis methods, based on commercially available reagents and the principles of green chemistry, is another potential area for future research .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4S/c22-17(14-9-10-16(25-14)21(23)24)19-12-6-2-1-5-11(12)18-20-13-7-3-4-8-15(13)26-18/h1-10H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRDMVQVWPUJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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